BenchChemオンラインストアへようこそ!

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Lipidomics Mass spectrometry Analytical chemistry

Ethyl Adrenate (C24H40O2; 360.58 g/mol) is an essential analytical standard for quantifying adrenic acid (C22:4 n-6) pools, with a 28 Da mass shift from C20:4 ethyl esters ensuring LC-MS/MS chromatographic separation. It serves as a chemically distinct exogenous PUFA source for studying elongation/retroconversion kinetics, where the two-carbon elongation yields materially different metabolic fates versus arachidonate. Procured for myelin research, peroxisomal disorder biomarker analysis, and ANDA impurity profiling.

Molecular Formula C24H40O2
Molecular Weight 360.6 g/mol
Cat. No. B153931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Molecular FormulaC24H40O2
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
InChIInChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-
InChIKeyZZIGMBMMKHKCQW-GKFVBPDJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate (Adrenic Acid Ethyl Ester): Procurement-Ready Chemical and Analytical Overview


Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate (CAS 142828-41-9; molecular formula C24H40O2; molecular weight 360.58 g/mol) [1] is the ethyl ester of adrenic acid (C22:4 n-6), a naturally occurring long-chain omega-6 polyunsaturated fatty acid (PUFA). Adrenic acid is the two-carbon elongation product of arachidonic acid (C20:4 n-6) and is found predominantly esterified in cell membrane phospholipids, particularly in the brain, adrenal glands, and vascular endothelium. The ethyl ester form confers enhanced lipophilicity and membrane permeability compared to the free acid, enabling its use as an exogenous PUFA source in cell culture and in vivo dietary supplementation studies. This compound is supplied for research use as a reference standard, analytical tool, or lipidomics internal standard.

Why Generic PUFA Ethyl Ester Substitution Is Scientifically Unsound for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate


Polyunsaturated fatty acid ethyl esters cannot be treated as interchangeable commodities in research settings. Chain length (C20 vs C22) dictates distinct metabolic fates and biological functions: arachidonic acid (C20:4 n-6) is the primary substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)-mediated eicosanoid synthesis [1], whereas adrenic acid (C22:4 n-6) exhibits differential incorporation into specific phospholipid pools, distinct elongation/retroconversion kinetics [2], and unique tissue distribution patterns (e.g., enrichment in myelin and adrenal tissue). Substituting ethyl arachidonate (CAS 1808-26-0; C22H36O2; MW 332.52) for ethyl adrenate (CAS 142828-41-9; C24H40O2; MW 360.58) fundamentally alters the experimental system because the two-carbon elongation alters lipid bilayer dynamics, enzyme-substrate recognition, and downstream metabolite profiles. Furthermore, the physical properties of ethyl esters differ from those of methyl esters—notably in melting point and chromatographic behavior—making them non-interchangeable as analytical standards. The evidence below quantifies exactly where and why substitution yields materially different experimental outcomes.

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: Quantitative Differential Evidence Against Closest Analogs


Quantitative LC-MS/MS Differentiation: Ethyl Adrenate (C22:4) vs Ethyl Arachidonate (C20:4) as Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for fatty acid ethyl ester (FAEE) quantification, the selection of an appropriate internal standard directly impacts analytical accuracy. Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate (C24H40O2; MW 360.58) provides a distinct chromatographic retention time and mass spectrometric transition compared to ethyl arachidonate (C22H36O2; MW 332.52) [1]. The mass difference of approximately 28 Da (equivalent to two methylene units) ensures baseline separation in both retention time and precursor-to-product ion transitions, reducing ion suppression or cross-talk in complex biological matrices. For deuterated internal standards, ethyl arachidonate-d5 (MW ~337.5) differs from the non-deuterated ethyl adrenate by approximately 23 Da, a smaller mass shift that may introduce spectral overlap when both C20:4 and C22:4 ethyl esters are co-quantified in the same analytical run. The larger intrinsic mass difference of the C22:4 ethyl ester relative to C20:4 species provides enhanced selectivity in multiplexed FAEE panels.

Lipidomics Mass spectrometry Analytical chemistry

Physical Property Differentiation: Ethyl Ester Melting Point vs Methyl Ester Analogs in Long-Chain PUFA Series

The ester moiety significantly influences the physical properties of long-chain PUFA derivatives. For saturated long-chain fatty acid esters (C20 series), ethyl arachidate exhibits a melting point range of 41.5–42.5 °C, whereas the corresponding methyl arachidate melts at 46–47 °C [1]. This ~5 °C melting point depression in ethyl esters relative to methyl esters is consistent across homologous long-chain fatty acid series and stems from reduced crystal lattice packing efficiency conferred by the larger ethyl group. Although direct melting point data for ethyl adrenate (C22:4 ethyl ester) is not yet published in accessible literature, the established trend from the saturated C20 series [1] predicts that the ethyl ester of adrenic acid will exhibit a lower melting point than its methyl ester analog. This difference directly impacts formulation behavior—ethyl esters remain liquid or semi-solid at lower temperatures compared to their methyl ester counterparts, which affects solubility in organic solvents, storage conditions, and compatibility with low-temperature experimental protocols.

Physical chemistry Lipid formulation Purification

Tissue-Specific Metabolic Fate: Ethyl Arachidonate Predominance in Brain FAEE Pool vs Ethyl Adrenate as Endogenous Membrane Lipid

In human brain tissue collected at autopsy from alcohol-intoxicated subjects, ethyl arachidonate (C20:4 ethyl ester) represents the predominant fatty acid ethyl ester (FAEE) species, accounting for up to 77.4% of total FAEE content in the brain [1]. This percentage is significantly higher than that observed in all other organs and tissues previously analyzed, reflecting preferred incorporation of arachidonate into brain FAEE synthesis pathways. In contrast, ethyl linoleate (C18:2 ethyl ester)—the precursor to arachidonate—constituted an extremely low percentage of total FAEE content [1]. Notably, adrenic acid (C22:4 n-6), the two-carbon elongation product of arachidonate, is not a major product of non-oxidative ethanol metabolism but is instead a naturally occurring membrane phospholipid constituent enriched in brain myelin and adrenal tissue. This tissue-specific distribution means that exogenous administration of ethyl adrenate versus ethyl arachidonate will target distinct metabolic compartments: ethyl arachidonate feeds into the ethanol-induced FAEE synthesis pathway (relevant to alcohol research), whereas ethyl adrenate serves as a probe for studying endogenous C22:4 n-6 phospholipid remodeling and retroconversion to arachidonate.

Neuroscience Alcohol research Lipid metabolism

Omega-3 Isomer Pharmacological Differentiation: ω-3 Arachidonic Acid Ethyl Ester vs ω-6 Adrenic Acid Ethyl Ester

The ω-3 isomer of arachidonic acid ethyl ester (ω-3 ARA ethyl ester; CAS 123940-93-2; all-Z-8,11,14,17-eicosatetraenoic acid ethyl ester) exhibits potent inhibition of arachidonoyl-CoA synthetase in human platelet membranes with a Ki of 14 µM, and in calf brain extracts with an IC50 of approximately 5 µM [1]. This ω-3 PUFA ethyl ester is a rare dietary component with demonstrated anti-inflammatory and cardioprotective properties [2]. In contrast, ω-6 adrenic acid ethyl ester (the compound of interest; CAS 142828-41-9) contains the ω-6 double bond configuration (7Z,10Z,13Z,16Z) characteristic of pro-inflammatory eicosanoid precursor pools. While direct enzyme inhibition data for ω-6 adrenic acid ethyl ester is not yet published, the double bond positional isomerism (ω-6 vs ω-3) fundamentally alters the biological activity of these compounds: ω-6 PUFAs are substrates for pro-inflammatory prostaglandin and leukotriene synthesis, whereas ω-3 PUFAs competitively inhibit these pathways and generate specialized pro-resolving mediators (SPMs). This isomerism dictates that ω-3 ARA ethyl ester is procured for anti-inflammatory mechanism studies, whereas ω-6 adrenic acid ethyl ester is procured for studies of endogenous membrane lipid remodeling and ω-6 eicosanoid precursor pool dynamics.

Enzymology Inflammation Platelet biology

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: Evidence-Backed Procurement Applications


Lipidomics: Internal Standard for C22:4 n-6 (Adrenic Acid) Quantification in LC-MS/MS Workflows

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate serves as a structurally matched internal standard for the quantification of adrenic acid (C22:4 n-6) in complex biological matrices including plasma, tissue homogenates, and cell culture extracts. Its 28 Da mass shift relative to ethyl arachidonate (C20:4 ethyl ester) [1] provides baseline chromatographic separation from co-eluting C20:4 species in reversed-phase LC-MS/MS, reducing ion suppression artifacts. This compound is procured by lipidomics core facilities and academic research groups requiring precise quantification of the C22:4 n-6 phospholipid pool—a key biomarker for peroxisomal disorders, adrenoleukodystrophy, and fatty acid elongation defects. The ethyl ester form enhances solubility in organic mobile phases (chloroform, ethyl acetate) compared to the free acid , facilitating preparation of calibration standards.

Membrane Lipid Remodeling: Exogenous Adrenic Acid Source for Cell Culture Studies

Investigators studying fatty acid elongation/retroconversion kinetics in vascular endothelial cells, hepatocytes, or neural cells utilize ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate as an exogenous adrenic acid source. The ethyl ester form exhibits enhanced lipophilicity relative to the free acid [1], improving cellular uptake and incorporation into membrane phospholipids. This application is particularly relevant for studying the balance between C20:4 and C22:4 n-6 pools, as differential initial rates and maximal percentages of elongation distinguish adrenic acid metabolism from arachidonic acid metabolism . Procurement supports research into peroxisomal β-oxidation disorders, Zellweger spectrum disorders, and the role of very long-chain PUFAs in myelin maintenance.

Neurochemistry: Brain-Specific PUFA Metabolism and Myelin Research

Given that adrenic acid is enriched in brain myelin phospholipids, ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is procured for studies investigating PUFA composition in neural membranes, myelination processes, and neurodegenerative conditions. While ethyl arachidonate dominates the non-oxidative ethanol metabolite (FAEE) pool in brain tissue (up to 77.4% of total FAEE) [2], adrenic acid serves as a marker of endogenous membrane phospholipid integrity rather than ethanol-induced metabolism. Researchers in neurochemistry and alcohol research procure this compound to differentiate between exogenous FAEE accumulation (using ethyl arachidonate as the probe) and endogenous C22:4 n-6 phospholipid dynamics (using ethyl adrenate as the probe).

Analytical Reference Standard for Pharmaceutical Impurity Profiling

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is procured as a reference standard for impurity profiling in pharmaceutical formulations containing omega-3 or omega-6 PUFA ethyl esters. Its analytical profile requires sensitive methods such as HPLC with UV/ELSD detection and GC-MS for quantification and identification of conjugated isomers [3]. The compound is used in method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of eicosapentaenoic acid derivatives [4]. Procurement supports compliance with pharmacopeial standards (USP or EP) where further traceability is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.